Astragaloside IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Effects

Field: Immunology

Antioxidative Stress

Field: Biochemistry

Methods: These effects are typically studied using biochemical assays and cellular models of oxidative stress.

Neuroprotective Effects

Field: Neuroscience

Methods: These effects are typically studied using animal models of cerebral ischemia-reperfusion injury.

Results: Astragaloside IV has been shown to improve neurological deficits and reduce cerebral infarction area, potentially through the Sirt1/Mapt pathway

Antifibrotic Effects

Field: Pharmacology

Summary: Astragaloside IV has shown antifibrotic effects in various tissues during disease conditions.

Methods: These effects are typically studied using in vitro and in vivo models of fibrosis.

Antitumor Effects

Field: Oncology

Summary: Astragaloside IV has been found to exhibit antitumor effects, including inhibiting tumor cell progression, enhancing sensitivity to antitumor drugs, and reversing drug resistance of tumor cells

Methods: These effects are typically studied using in vitro and in vivo models of cancer.

Protecting the Brain Against Ischemia-Reperfusion Injury

Regulation of Calcium Balance

Field: Biochemistry

Summary: Astragaloside IV has been found to regulate the calcium balance in cells.

Methods: These effects are typically studied using biochemical assays and cellular models.

Immunoregulation

Field: Immunology

Summary: Astragaloside IV has been found to have immunoregulatory effects.

Methods: These effects are typically studied using in vitro and in vivo models of immune response.

Cardioprotective Effects

Field: Cardiology

Summary: Astragaloside IV has demonstrated cardioprotective effects.

Methods: These effects are typically studied using animal models of cardiac injury.

Antidiabetic Effects

Field: Endocrinology

Summary: Astragaloside IV has been found to exhibit antidiabetic effects.

Methods: These effects are typically studied using in vitro and in vivo models of diabetes.

Depression-Like Behavior Attenuation

Field: Psychiatry

Summary: Astragaloside IV has been found to attenuate depression-like behavior.

Methods: These effects are typically studied using animal models of depression.

Protection of Blood-Brain Barrier

Regulation of Calcium Balance

Immunoregulation

Cardioprotective Effects

Field: Cardiology

Summary: Astragaloside IV has demonstrated cardioprotective effects.

Antidiabetic Effects

Depression-Like Behavior Attenuation

Protection of Blood-Brain Barrier

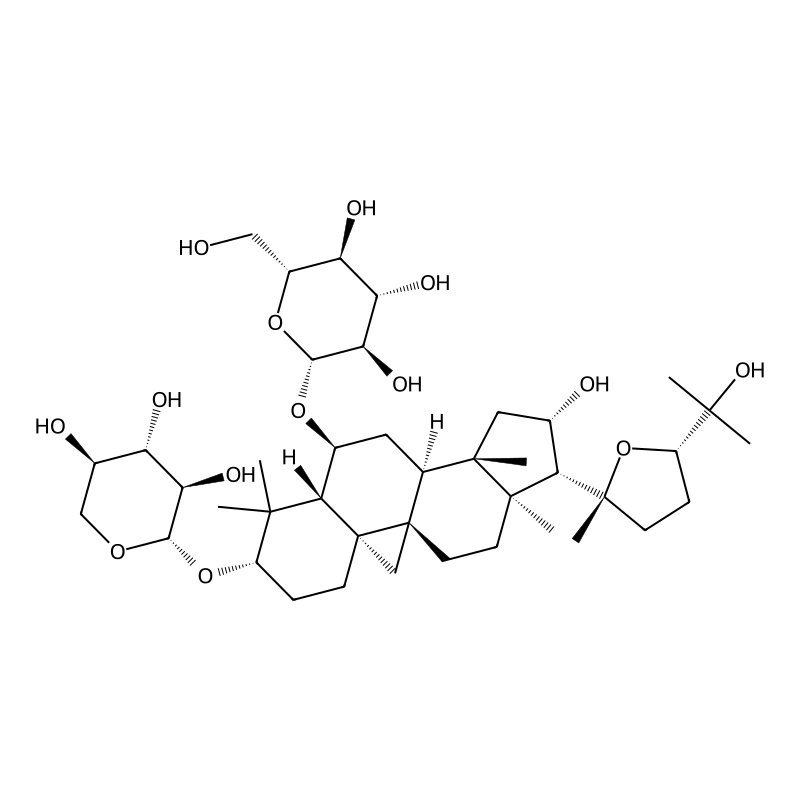

Astragaloside IV is a bioactive compound primarily derived from the roots of Astragalus membranaceus, a traditional medicinal herb used in Chinese medicine. It is classified as a triterpenoid saponin and has the molecular formula with a molecular weight of approximately 784.97 g/mol . This compound is recognized for its therapeutic properties, particularly in cardiovascular and renal health, and is often utilized as a quality control marker in herbal medicine formulations .

The exact mechanism of action for AS-IV in various biological systems is still under investigation. However, studies suggest it may exert its effects through multiple pathways. Some potential mechanisms include [, , ]:

- Antioxidant activity: AS-IV might scavenge free radicals, reducing oxidative stress in cells.

- Immunomodulation: It could influence the immune system by regulating immune cell activity.

- Anti-inflammatory effects: AS-IV might downregulate the production of inflammatory molecules.

- Regulation of cellular signaling pathways: The compound may interact with specific signaling pathways involved in cell proliferation, survival, and death.

The metabolism of Astragaloside IV involves several key reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation. These metabolic pathways are crucial for understanding its pharmacokinetics and biological effects. For instance, hydrolysis leads to the formation of its aglycone, cycloastragenol, which exhibits distinct biological activities . The identification of 22 metabolites in biological samples highlights the complexity of its metabolic profile and suggests that these transformations may influence its efficacy and safety .

Astragaloside IV exhibits a broad spectrum of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, including the nuclear factor kappa B pathway, which is crucial in regulating immune responses .

- Antioxidative Stress: The compound helps mitigate oxidative stress by enhancing antioxidant defenses through the activation of nuclear factor erythroid 2-related factor 2 .

- Anticancer Properties: Research indicates that Astragaloside IV can induce apoptosis in cancer cells and enhance the sensitivity of tumors to chemotherapeutic agents like cisplatin . It modulates various signaling pathways associated with cell proliferation and survival, making it a candidate for cancer therapy .

- Antidiabetic Effects: Astragaloside IV has demonstrated potential in reducing blood glucose levels and improving insulin sensitivity in diabetic models .

Several methods have been developed to synthesize or modify Astragaloside IV:

- Natural Extraction: The primary method involves extracting Astragaloside IV from Astragalus membranaceus using solvents like ethanol or methanol.

- Chemical Modification: Techniques such as oxidative transformations using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been employed to create water-soluble derivatives like astragalosidic acid, enhancing its bioavailability for therapeutic applications .

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce Astragaloside IV or its derivatives, offering a sustainable alternative to chemical synthesis.

Studies have shown that Astragaloside IV can interact with various cellular pathways:

- Cell Signaling Pathways: It modulates pathways such as mitogen-activated protein kinase and phosphatidylinositol-3 kinase, influencing cell growth and apoptosis .

- Drug Interactions: Research indicates that Astragaloside IV may enhance the efficacy of certain chemotherapeutic agents while reducing their side effects, suggesting potential for combination therapies in cancer treatment .

Astragaloside IV shares structural similarities with several other triterpenoid saponins. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activities |

|---|---|---|

| Ginsenoside Rb1 | Triterpenoid Saponin | Anti-inflammatory, neuroprotective |

| Oleanolic Acid | Triterpenoid | Antioxidant, hepatoprotective |

| Glycyrrhizin | Triterpenoid Saponin | Anti-inflammatory, antiviral |

| Diosgenin | Steroidal Sapogenin | Anti-inflammatory, antifungal |

Uniqueness of Astragaloside IV

While many triterpenoids exhibit beneficial biological activities, Astragaloside IV is particularly noted for its specific anticancer properties and ability to enhance the effects of chemotherapy without significant cytotoxicity to normal cells. Its unique structural features contribute to its distinct pharmacological profile compared to other similar compounds.

Response surface methodology has been extensively applied to optimize the extraction of astragaloside IV from Radix Astragali. This statistical approach enables the evaluation of multiple variables and their interactions to maximize yield. Key factors influencing extraction include ammonia concentration, solid–liquid ratio, soaking time, and extraction time.

A Box–Behnken design was employed to systematically investigate these variables. The optimal extraction conditions determined were:

- Ammonia concentration: 24%

- Solid–liquid ratio: 1:10 (w:v)

- Soaking time: 120 minutes at 25 °C

- Extraction time: 52 minutes at 25 °C with stirring at 150 revolutions per minute

Under these conditions, the yield of astragaloside IV reached 2.621 ± 0.019 milligrams per gram of Radix Astragali, representing a significant improvement over traditional methods. The transformation of other astragalosides into astragaloside IV was nearly complete, as confirmed by ultra-performance liquid chromatography–tandem mass spectrometry analysis [1] [2].

Table 1. Response Surface Methodology Experimental Results for Astragaloside IV Extraction

| Treatment | Ammonia (%) | Solid–Liquid Ratio (mL/g) | Soaking Time (min) | Extraction Time (min) | Astragaloside IV (mg/g) |

|---|---|---|---|---|---|

| 1 | 25 | 10 | 90 | 0 | 2.012 ± 0.073 |

| 2 | 25 | 20 | 120 | 30 | 2.301 ± 0.011 |

| 18 | 25 | 10 | 120 | 30 | 2.602 ± 0.072 |

| 27 | 25 | 15 | 120 | 60 | 2.590 ± 0.108 |

| Optimal | 24 | 10 | 120 | 52 | 2.621 ± 0.019 |

Data are mean ± standard deviation, n = 3. Only selected entries and the optimal condition are shown for clarity [2].

Solvent Systems: Ammonia-Alcohol-Water Ternary Phase Behavior

The extraction efficiency of astragaloside IV is highly dependent on the solvent system. The ammonia–alcohol–water ternary system has demonstrated superior performance in promoting the transformation of other astragalosides into astragaloside IV. Ammonia acts as a mild alkaline agent, facilitating the hydrolysis of acetyl groups and enhancing the conversion of precursor saponins.

Key findings include:

- Ammonia concentrations between 20% and 30% are optimal; higher concentrations can degrade saponins, while lower concentrations result in incomplete conversion.

- The solid–liquid ratio of 1:10 to 1:20 maximizes diffusion and desorption of astragaloside IV.

- The use of ammonia allows for easy removal by vacuum evaporation, avoiding the need for macroporous resin elution, which is unsuitable for food processing due to potential toxicity [1] [2].

Enzymatic Pretreatment and Biotransformation Techniques

Enzymatic pretreatment and biotransformation have emerged as effective strategies to increase the yield of astragaloside IV. Microbial fermentation, particularly with Poria cocos, has been shown to significantly enhance the content of astragaloside IV in Radix Astragali.

- Solid-state fermentation with Poria cocos increased astragaloside IV content from 384.73 micrograms per gram to 1986.49 micrograms per gram, a 5.16-fold increase.

- The optimal fermentation conditions were: inoculation amount of 8 milliliters, fermentation time of 10 days, and fermentation humidity of 90%.

- The multienzyme system produced during fermentation facilitates the transformation of other astragalosides to astragaloside IV and promotes the release of the compound by hydrolyzing lignin, cellulose, and pectin [3].

Table 2. Effect of Enzymatic Biotransformation on Astragaloside IV Content

| Treatment | Astragaloside IV (μg/g) |

|---|---|

| Unfermented Radix Astragali | 384.73 |

| Fermented (Poria cocos) | 1986.49 |

Data adapted from solid-state fermentation studies [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Astragaloside A

Dates

2: Zhang X, Chen J. The mechanism of astragaloside IV promoting sciatic nerve regeneration. Neural Regen Res. 2013 Aug 25;8(24):2256-65. doi: 10.3969/j.issn.1673-5374.2013.24.005. PubMed PMID: 25206535; PubMed Central PMCID: PMC4146037.

3: Chen Z, Cai Y, Zhang W, Liu X, Liu S. Astragaloside IV inhibits platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells via the inhibition of p38 MAPK signaling. Exp Ther Med. 2014 Oct;8(4):1253-1258. Epub 2014 Aug 14. PubMed PMID: 25187834; PubMed Central PMCID: PMC4151649.

4: Qiu YY, Zhu JX, Bian T, Gao F, Qian XF, Du Q, Yuan MY, Sun H, Shi LZ, Yu MH. Protective Effects of Astragaloside IV against Ovalbumin-Induced Lung Inflammation Are Regulated/Mediated by T-bet/GATA-3. Pharmacology. 2014 Aug 28;94(1-2):51-59. [Epub ahead of print] PubMed PMID: 25171656.

5: Shao A, Guo S, Tu S, Ammar AB, Tang J, Hong Y, Wu H, Zhang J. Astragaloside IV alleviates early brain injury following experimental subarachnoid hemorrhage in rats. Int J Med Sci. 2014 Aug 8;11(10):1073-81. doi: 10.7150/ijms.9282. eCollection 2014. PubMed PMID: 25136262; PubMed Central PMCID: PMC4135229.

6: Chen Y, Gui D, Chen J, He D, Luo Y, Wang N. Down-regulation of PERK-ATF4-CHOP pathway by Astragaloside IV is associated with the inhibition of endoplasmic reticulum stress-induced podocyte apoptosis in diabetic rats. Cell Physiol Biochem. 2014;33(6):1975-87. PubMed PMID: 25012492.

7: Liu QS, Wang HF, Sun AK, Huo XP, Liu JL, Ma SH, Peng N, Hu J. A comparative study on inhibition of total astragalus saponins and astragaloside IV on TNFR1-mediated signaling pathways in arterial endothelial cells. PLoS One. 2014 Jul 3;9(7):e101504. doi: 10.1371/journal.pone.0101504. eCollection 2014. PubMed PMID: 24991819; PubMed Central PMCID: PMC4081628.

8: Zhang A, Zheng Y, Que Z, Zhang L, Lin S, Le V, Liu J, Tian J. Astragaloside IV inhibits progression of lung cancer by mediating immune function of Tregs and CTLs by interfering with IDO. J Cancer Res Clin Oncol. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24980548.

9: Xu W, Shao X, Tian L, Gu L, Zhang M, Wang Q, Wu B, Wang L, Yao J, Xu X, Mou S, Ni Z. Astragaloside IV ameliorates renal fibrosis via the inhibition of mitogen-activated protein kinases and antiapoptosis in vivo and in vitro. J Pharmacol Exp Ther. 2014 Sep;350(3):552-62. doi: 10.1124/jpet.114.214205. Epub 2014 Jun 20. PubMed PMID: 24951279.

10: Sun Q, Jia N, Wang W, Jin H, Xu J, Hu H. Protective effects of astragaloside IV against amyloid beta1-42 neurotoxicity by inhibiting the mitochondrial permeability transition pore opening. PLoS One. 2014 Jun 6;9(6):e98866. doi: 10.1371/journal.pone.0098866. eCollection 2014. PubMed PMID: 24905226; PubMed Central PMCID: PMC4048237.